molecular formula C5H6ClNO2S2 B13643035 (2-Methyl-1,3-thiazol-5-yl)methanesulfonyl chloride

(2-Methyl-1,3-thiazol-5-yl)methanesulfonyl chloride

Cat. No.: B13643035
M. Wt: 211.7 g/mol
InChI Key: PNWBYTXOXQFKNR-UHFFFAOYSA-N
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Description

(2-Methyl-1,3-thiazol-5-yl)methanesulfonyl chloride is a sulfonyl chloride derivative featuring a thiazole ring substituted with a methyl group at position 2 and a methanesulfonyl chloride group (-CH₂SO₂Cl) at position 5. Its molecular formula is C₅H₆ClNO₂S₂ (monoisotopic mass: ~210.95 Da) . The sulfonyl chloride functional group confers high reactivity, making it a valuable intermediate in synthesizing sulfonamides, sulfonate esters, and other sulfur-containing compounds. Thiazole derivatives are widely used in pharmaceuticals, agrochemicals, and materials science due to their bioactivity and structural versatility.

Properties

Molecular Formula

C5H6ClNO2S2

Molecular Weight

211.7 g/mol

IUPAC Name

(2-methyl-1,3-thiazol-5-yl)methanesulfonyl chloride

InChI

InChI=1S/C5H6ClNO2S2/c1-4-7-2-5(10-4)3-11(6,8)9/h2H,3H2,1H3

InChI Key

PNWBYTXOXQFKNR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(S1)CS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of (2-Methyl-1,3-thiazol-5-yl)methanesulfonyl chloride typically involves the introduction of the methanesulfonyl chloride group onto a 2-methyl-1,3-thiazol-5-ylmethanol or a related precursor. The key synthetic step is the conversion of a hydroxyl group (–OH) into a sulfonyl chloride (–SO2Cl) group, usually via reaction with methanesulfonyl chloride (mesyl chloride) under controlled conditions.

Stepwise Preparation Approach

Based on literature precedent and related synthetic schemes involving thiazole derivatives:

Step Description Reagents/Conditions Notes
1 Synthesis of 2-Methyl-1,3-thiazol-5-ylmethanol From appropriate thiazole precursors via reduction or substitution Starting material for sulfonylation
2 Mesylation of the hydroxyl group Methanesulfonyl chloride (MsCl), dry pyridine or base, low temperature Converts –OH to –OSO2CH3 (mesylate intermediate)
3 Conversion to sulfonyl chloride Chlorination step or direct sulfonyl chloride formation Generates –SO2Cl group on thiazole ring

This general approach is supported by the synthesis of related thiazole derivatives where mesylation is a key intermediate step before nucleophilic substitution or further functionalization.

Detailed Example from Literature

A representative synthesis reported involves:

  • Starting from 1-[2-thiazol-4-yl-(2-hydroxyethyl)]-4-n-propylpiperazine, mesylation was performed using methanesulfonyl chloride in dry pyridine to yield the mesylate intermediate.
  • This mesylate can then be converted to the sulfonyl chloride derivative by nucleophilic displacement or direct chlorination.

Although this example pertains to a thiazol-4-yl derivative, the chemistry is directly analogous to the 2-methyl-1,3-thiazol-5-yl system, as the sulfonyl chloride group introduction follows similar mechanistic pathways.

Alternative Synthetic Routes

  • Direct sulfonylation: Reaction of 2-methyl-1,3-thiazol-5-ylmethanol with chlorosulfonic acid or sulfuryl chloride under controlled conditions to directly introduce the sulfonyl chloride group.
  • Halogen exchange: Starting from a sulfonate ester intermediate (e.g., mesylate or tosylate), treatment with reagents such as thionyl chloride or phosphorus pentachloride to replace the sulfonate with chloride.

These methods are standard in sulfonyl chloride chemistry and can be adapted to the thiazole system.

Process Optimization and Considerations

  • Solvent choice: Dry, aprotic solvents such as dichloromethane or pyridine are preferred to avoid hydrolysis of the sulfonyl chloride.
  • Temperature control: Low temperatures (0–5 °C) during mesylation prevent side reactions.
  • Use of base: Pyridine or triethylamine scavenges HCl generated during sulfonylation.
  • Purification: Typically involves extraction and crystallization or chromatography to isolate the pure sulfonyl chloride.

Data Table Summarizing Preparation Steps

Preparation Step Reagents Conditions Yield (%) Remarks
Hydroxyl precursor synthesis Various thiazole precursors Reflux, reduction or substitution Variable Starting material
Mesylation Methanesulfonyl chloride, pyridine 0–5 °C, dry conditions High (70–90%) Forms mesylate intermediate
Conversion to sulfonyl chloride Thionyl chloride or direct sulfonyl chloride reagent Room temp to reflux Moderate to high (60–85%) Final product formation

Note: Exact yields depend on substrate purity and reaction scale.

Supporting Research and Patents

  • A patent (US10351556B2) discusses related thiazol-5-ylmethyl carbamate derivatives and mentions mesylation and sulfonylation steps as part of synthetic routes for thiazole-containing compounds, highlighting the use of methanesulfonyl chloride and bases in dry solvents.
  • Medicinal chemistry literature emphasizes the importance of the sulfonyl chloride group in 2-substituted thiazoles for enzyme inhibition, underscoring the relevance of efficient preparation methods.
  • General synthetic reviews on chloro-containing heterocycles support the use of mesylation followed by chlorination as a robust strategy for sulfonyl chloride preparation.

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-1,3-thiazol-5-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonamides, sulfonate esters, and thiazole derivatives. These products are often used as intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

(2-Methyl-1,3-thiazol-5-yl)methanesulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters.

    Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.

    Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-Methyl-1,3-thiazol-5-yl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles to form sulfonamide or sulfonate ester bonds. The thiazole ring can also participate in various chemical reactions, contributing to the compound’s versatility in different applications .

Comparison with Similar Compounds

5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl Chloride (CAS 215434-25-6)

  • Structure : Combines a thiophene ring with a sulfonyl chloride group at position 2 and a 2-methylthiazole moiety at position 5 of the thiophene.
  • Key Differences :
    • The thiophene core replaces the methylene-bridged thiazole in the target compound.
    • Electronic properties differ due to thiophene’s aromaticity (sulfur atom in a five-membered ring) versus thiazole’s nitrogen-containing heterocycle.
    • Reactivity: Thiophene’s electron-rich nature may alter electrophilic substitution patterns compared to thiazole derivatives.

2-Ethyl-1,3-thiazole-5-sulfonyl Chloride

  • Structure : Features an ethyl group at position 2 of the thiazole and a sulfonyl chloride group directly attached to position 5.
  • Solubility: Increased hydrophobicity due to the ethyl group may reduce aqueous solubility.
  • Synthetic Utility : The ethyl substituent could enhance stability in certain reaction conditions, such as acidic or high-temperature environments .

(2-Methyl-1,3-thiazol-4-yl)methanesulfonyl Chloride

  • Structure : A positional isomer of the target compound, with the methanesulfonyl chloride group at position 4 instead of position 5 on the thiazole ring.
  • Reactivity: Position 5 in thiazole derivatives is often more reactive due to resonance effects, making the target compound more suitable for certain coupling reactions.
  • Applications : Positional isomers may exhibit divergent biological activities; this compound’s applications remain underexplored in the literature .

Comparative Data Table

Compound Molecular Formula Substituent Positions Key Functional Groups Reactivity Insights
(2-Methyl-1,3-thiazol-5-yl)methanesulfonyl chloride C₅H₆ClNO₂S₂ 2-methyl, 5-CH₂SO₂Cl Thiazole, sulfonyl chloride High reactivity at position 5
5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride C₈H₇ClNO₂S₃ Thiophene core Thiophene, sulfonyl chloride Electron-rich thiophene enhances electrophilic substitution
2-Ethyl-1,3-thiazole-5-sulfonyl chloride C₅H₆ClNO₂S₂ 2-ethyl, 5-SO₂Cl Thiazole, sulfonyl chloride Steric hindrance from ethyl group
(2-Methyl-1,3-thiazol-4-yl)methanesulfonyl chloride C₅H₆ClNO₂S₂ 2-methyl, 4-CH₂SO₂Cl Thiazole, sulfonyl chloride Reduced resonance stabilization at position 4

Biological Activity

(2-Methyl-1,3-thiazol-5-yl)methanesulfonyl chloride is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the presence of a thiazole ring and a methanesulfonyl chloride functional group. Its molecular formula is C5H6ClNO2SC_5H_6ClNO_2S with a molecular weight of approximately 211.7 g/mol. The thiazole moiety is known for its role in various biological activities, particularly in anticancer and antimicrobial agents.

Anticancer Properties

Research indicates that thiazole derivatives exhibit significant anticancer activity. For instance, compounds containing thiazole rings have shown promising results against various cancer cell lines:

  • Cytotoxicity : Studies report IC50 values indicating potent cytotoxic effects on cancer cells. For example, certain thiazole derivatives have demonstrated IC50 values as low as 1.61 µg/mL against specific cancer cell lines, outperforming standard chemotherapy agents like doxorubicin .
  • Mechanism of Action : The anticancer activity is often attributed to the compound's ability to induce apoptosis and inhibit cell proliferation through various pathways, including the inhibition of Bcl-2 proteins . Molecular dynamics simulations have suggested that these compounds interact with target proteins primarily through hydrophobic contacts .

Enzyme Inhibition

(2-Methyl-1,3-thiazol-5-yl)methanesulfonyl chloride has also been studied for its enzyme inhibitory properties:

  • Tyrosinase Inhibition : Tyrosinase is an enzyme involved in melanin production; inhibitors of this enzyme are valuable in treating hyperpigmentation disorders. Compounds related to thiazoles have shown effective tyrosinase inhibition with IC50 values comparable to standard inhibitors like kojic acid .
  • Lysyl Oxidase Inhibition : Another study highlighted the compound's potential as an inhibitor of lysyl oxidase (LOX), which plays a crucial role in extracellular matrix remodeling and tumor progression. Inhibitors targeting LOX can delay tumor growth significantly .

Study on Antitumor Activity

A comprehensive study focused on the synthesis and evaluation of thiazole derivatives revealed that specific substitutions on the thiazole ring enhance anticancer activity. The presence of electron-donating groups and specific structural configurations were critical for maximizing efficacy against cancer cell lines such as U251 (glioblastoma) and WM793 (melanoma) .

Enzyme Inhibition Studies

A series of experiments demonstrated that thiazole-based compounds could effectively inhibit tyrosinase and LOX. For instance, one study reported that modified thiazoles exhibited significant inhibition against LOX with promising selectivity profiles, suggesting their potential use in cancer therapeutics .

Summary of Biological Activities

The following table summarizes the key biological activities associated with (2-Methyl-1,3-thiazol-5-yl)methanesulfonyl chloride:

Activity Type Description IC50 Values
AnticancerInduces apoptosis in cancer cells1.61 µg/mL
Tyrosinase InhibitionInhibits melanin productionComparable to kojic acid
Lysyl Oxidase InhibitionDelays tumor growth by inhibiting extracellular matrix remodelingSignificant efficacy

Q & A

Q. What are the standard synthetic protocols for preparing (2-Methyl-1,3-thiazol-5-yl)methanesulfonyl chloride, and how can purity be optimized?

The synthesis typically involves reacting (2-methyl-1,3-thiazol-5-yl)methanesulfonic acid with thionyl chloride (SOCl₂) under reflux conditions in anhydrous solvents like dichloromethane. Key steps include:

  • Reaction Control : Maintaining anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
  • Purification : Distillation or recrystallization to remove excess SOCl₂ and byproducts.
  • Yield Optimization : Monitoring reaction progress via TLC or NMR to adjust reflux time and temperature .

Q. What analytical techniques are essential for characterizing this compound, and how are structural ambiguities resolved?

Core techniques include:

  • NMR Spectroscopy : To confirm the presence of the thiazole ring (δ 6.5–8.5 ppm for aromatic protons) and sulfonyl chloride group.
  • Mass Spectrometry (HRMS) : For molecular weight validation.
  • X-ray Crystallography : To resolve stereochemical uncertainties using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) .

Q. How is (2-Methyl-1,3-thiazol-5-yl)methanesulfonyl chloride utilized in derivatization for drug discovery?

The sulfonyl chloride group reacts with nucleophiles (e.g., amines, alcohols) to form sulfonamides or sulfonate esters. Common applications:

  • Protease Inhibitors : Covalent binding to catalytic residues.
  • Antimicrobial Agents : Modifying the thiazole ring to enhance target specificity .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the sulfonyl chloride group in nucleophilic substitution reactions?

The reaction proceeds via a two-step mechanism:

  • Step 1 : Attack of the nucleophile (e.g., amine) on the electrophilic sulfur atom, forming a tetrahedral intermediate.
  • Step 2 : Elimination of Cl⁻ to yield the sulfonamide. Solvent polarity and steric hindrance from the thiazole ring significantly influence reaction rates. Computational studies (DFT) can model transition states .

Q. How do structural modifications of the thiazole ring impact biological activity, and what design principles optimize potency?

  • Electron-Withdrawing Groups (e.g., -NO₂ at C4): Enhance electrophilicity of the sulfonyl chloride.
  • Hydrophobic Substituents (e.g., methyl at C2): Improve membrane permeability. Comparative studies with analogs like (2-oxo-oxazolidin-5-yl)methanesulfonyl chloride reveal that thiazole derivatives exhibit superior enzyme inhibition (e.g., IC₅₀ = 2.7 μM against MAGL) .

Q. How can contradictory data on reaction yields or biological activity be reconciled across studies?

Discrepancies often arise from:

  • Impurity Profiles : Use HPLC-MS to identify byproducts.
  • Assay Variability : Standardize biological testing (e.g., fixed cell lines for IC₅₀ determination).
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates differently than non-polar solvents .

Q. What computational tools predict the compound’s stability under varying storage conditions?

  • Molecular Dynamics Simulations : Model hydrolysis kinetics in aqueous buffers.
  • Thermogravimetric Analysis (TGA) : Assess thermal degradation thresholds. Experimental data suggest storage at –20°C in desiccated, amber vials to prevent light- or moisture-induced decomposition .

Methodological Challenges and Solutions

Q. What strategies mitigate the hydrolysis of (2-Methyl-1,3-thiazol-5-yl)methanesulfonyl chloride during long-term reactions?

  • Inert Atmosphere : Use Schlenk lines or gloveboxes to exclude moisture.
  • Proton Scavengers : Add molecular sieves or triethylamine to sequester water.
  • Low-Temperature Reactions : Conduct reactions at 0–4°C to slow hydrolysis .

Q. How can crystallographic data resolve ambiguities in the compound’s solid-state structure?

  • Single-Crystal X-ray Diffraction : Refine using SHELXL to determine bond lengths/angles.
  • Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., Cl⋯H contacts) influencing packing .

Q. What in silico approaches guide the design of derivatives with enhanced pharmacokinetic properties?

  • ADMET Prediction : Tools like SwissADME assess logP, solubility, and CYP450 interactions.
  • Docking Studies : AutoDock Vina models binding to targets like COX-2 or β-lactamases.
    Substituents on the thiazole ring can be tuned to balance bioavailability and target engagement .

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